3',3'-Dichloro-8-O-methyldiaporthin
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Overview
Description
3’,3’-Dichloro-8-O-methyldiaporthin is an organic compound with the molecular formula C14H14Cl2O5 and a molecular weight of 333.16 g/mol . It is primarily used in scientific research, particularly in the fields of life sciences and chemistry . This compound is known for its inhibitory properties and is often utilized in various biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,3’-Dichloro-8-O-methyldiaporthin typically involves the chlorination of a precursor compound followed by methylation. The specific reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production methods for 3’,3’-Dichloro-8-O-methyldiaporthin are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3’,3’-Dichloro-8-O-methyldiaporthin undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield chlorinated quinones, while reduction reactions may produce dechlorinated derivatives .
Scientific Research Applications
3’,3’-Dichloro-8-O-methyldiaporthin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays to study enzyme inhibition and other cellular processes.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’,3’-Dichloro-8-O-methyldiaporthin involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to various biochemical effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3’,3’-Dichloro-8-O-methyldiaporthin include:
- 3,3’-Dichloro-4,4’-diaminodiphenylmethane
- 3,3’-Dichlorobenzidine
- 3,3’-Dichloro-4,4’-dihydroxybiphenyl
Uniqueness
What sets 3’,3’-Dichloro-8-O-methyldiaporthin apart from these similar compounds is its unique combination of chlorination and methylation, which imparts specific inhibitory properties and makes it particularly useful in certain biochemical assays .
Properties
Molecular Formula |
C14H14Cl2O5 |
---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
3-(3,3-dichloro-2-hydroxypropyl)-6,8-dimethoxyisochromen-1-one |
InChI |
InChI=1S/C14H14Cl2O5/c1-19-8-3-7-4-9(5-10(17)13(15)16)21-14(18)12(7)11(6-8)20-2/h3-4,6,10,13,17H,5H2,1-2H3 |
InChI Key |
MOLWVPJZUNCMGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(OC2=O)CC(C(Cl)Cl)O)OC |
Origin of Product |
United States |
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